molecular formula C15H13ClN2O B2871874 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 443290-89-9

3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B2871874
CAS RN: 443290-89-9
M. Wt: 272.73
InChI Key: KUFOCYJDWMNYID-UHFFFAOYSA-N
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Description

“3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound . It is also known as 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which include “3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline”, often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their presence in various alkaloids. The compound can be utilized in the synthesis of indole derivatives, which are crucial for the development of new drugs. These derivatives exhibit a range of biological activities and are particularly important in cell biology .

Anticancer Applications

The biological activity of indole derivatives extends to the treatment of cancer cells. The structural moiety of 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be incorporated into compounds that show promise in inhibiting the growth of cancer cells, making it a valuable asset in oncological research .

Antimicrobial Properties

Research has shown that indole derivatives possess antimicrobial properties. This compound can be used to develop new antimicrobial agents, potentially leading to treatments for various bacterial and fungal infections .

Anti-inflammatory and Analgesic Effects

Indole derivatives are known for their anti-inflammatory and analgesic effects. As such, 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline could be a key ingredient in the synthesis of new medications aimed at treating inflammation and pain .

Neuroprotective Agents

The neuroprotective potential of indole derivatives is another area of interest. Compounds synthesized from this chemical may contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage .

Agricultural Chemicals

Indole derivatives also find applications in agriculture. They can be used to synthesize plant growth regulators or pesticides, contributing to enhanced crop yields and protection against pests .

properties

IUPAC Name

3-chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-4-3-10(17)7-12(11)16/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFOCYJDWMNYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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